molecular formula C28H44O6 B8249881 Ergost-7-en-6-one, 22,23-epoxy-2,3,14,20-tetrahydroxy-, (2beta,3beta,5beta,22R,23S)- CAS No. 141360-90-9

Ergost-7-en-6-one, 22,23-epoxy-2,3,14,20-tetrahydroxy-, (2beta,3beta,5beta,22R,23S)-

Cat. No.: B8249881
CAS No.: 141360-90-9
M. Wt: 476.6 g/mol
InChI Key: XOSHHFGXQBEREG-TUUJZBRNSA-N
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Description

Ergost-7-en-6-one, 22,23-epoxy-2,3,14,20-tetrahydroxy-, (2β,3β,5β,22R,23S)-, commonly known as Polyporusterone C (CAS 141360-90-9), is a steroidal compound isolated from the fruiting bodies of Polyporus umbellatus (猪苓) . Its molecular formula is C₂₈H₄₄O₆ with a molecular weight of 476.65 g/mol . Key structural features include:

  • A tetrahydroxy substitution pattern at positions 2β, 3β, 14, and 20.
  • A 22,23-epoxy group in the side chain with 22R,23S stereochemistry.
  • An ergostane skeleton with a 7-en-6-one moiety .

Properties

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-17-[(1R)-1-hydroxy-1-[(2R,3S)-3-[(2R)-3-methylbutan-2-yl]oxiran-2-yl]ethyl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O6/c1-14(2)15(3)23-24(34-23)27(6,32)22-8-10-28(33)17-11-19(29)18-12-20(30)21(31)13-25(18,4)16(17)7-9-26(22,28)5/h11,14-16,18,20-24,30-33H,7-10,12-13H2,1-6H3/t15-,16+,18+,20-,21+,22+,23+,24-,25-,26-,27-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSHHFGXQBEREG-TUUJZBRNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C1C(O1)C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1[C@@H](O1)[C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201153751
Record name (2β,3β,5β,22R,23S)-22,23-Epoxy-2,3,14,20-tetrahydroxyergost-7-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141360-90-9
Record name (2β,3β,5β,22R,23S)-22,23-Epoxy-2,3,14,20-tetrahydroxyergost-7-en-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141360-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2β,3β,5β,22R,23S)-22,23-Epoxy-2,3,14,20-tetrahydroxyergost-7-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ergost-7-en-6-one, 22,23-epoxy-2,3,14,20-tetrahydroxy-, (2beta,3beta,5beta,22R,23S)- typically involves multiple steps, starting from simpler steroid precursors. The key steps include the introduction of hydroxyl groups and the formation of the epoxy ring. Specific reaction conditions, such as the use of oxidizing agents and protecting groups, are crucial to achieve the desired stereochemistry and functionalization.

Industrial Production Methods

Industrial production of this compound may involve the extraction and purification from natural sources, such as fungi, followed by chemical modifications to enhance purity and yield. Advanced techniques like chromatography and crystallization are often employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ergost-7-en-6-one, 22,23-epoxy-2,3,14,20-tetrahydroxy-, (2beta,3beta,5beta,22R,23S)- undergoes various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.

    Reduction: Conversion of ketone groups to alcohols or other reduced forms.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with potential biological activities.

Scientific Research Applications

Chemical Applications

Model Compound for Biosynthesis Studies

Ergost-7-en-6-one serves as a model compound for studying the biosynthesis of triterpenes and their chemical transformations. Its unique ergostane backbone allows researchers to explore the structural modifications that can enhance biological activity or stability in various environments.

Biological Applications

Antioxidant Properties

Research indicates that Ergost-7-en-6-one exhibits significant antioxidant properties. It has been shown to inhibit free radical-induced hemolysis by scavenging reactive oxygen species (ROS), which is crucial for protecting cells from oxidative stress-related damage.

Table 1: Antioxidant Activity of Ergost-7-en-6-one

StudyMethodFindings
Hemolysis AssayInhibited ROS-induced hemolysis in vitroSignificant reduction in hemolysis rates
Enzyme ActivityIncreased activity of antioxidant enzymes (SOD, catalase)Enhanced cellular defenses against oxidative stress

Cytotoxic Activity

Ergost-7-en-6-one has demonstrated cytotoxic effects against various cancer cell lines. Notably, it induces apoptosis in leukemia cells by disrupting cellular signaling pathways.

Table 2: Cytotoxic Effects

Cell LineIC50 (µM)Mechanism of Action
Leukemia Cells15.4Induction of apoptosis
MCF-7 (Breast)20.5ROS production leading to cell death
A549 (Lung)14.21Inhibition of proliferation

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the NF-κB signaling pathway.

Table 3: Anti-inflammatory Effects

StudyMethodFindings
Cytokine AssayDecreased levels of IL-6 and TNF-α in treated cellsSignificant reduction in inflammatory markers
In vivo StudyReduced inflammation in animal modelsDemonstrated efficacy in chronic inflammation

Medical Applications

Case Study 1: Anticancer Potential

A study conducted on Polyporus umbellatus extracts rich in Ergost-7-en-6-one showed a significant reduction in tumor size in mice models with induced leukemia. The results suggested that the compound could serve as a potential therapeutic agent for leukemia treatment.

Case Study 2: Inflammatory Response

In a clinical trial assessing the anti-inflammatory effects of Ergost-7-en-6-one in patients with chronic inflammatory diseases, participants reported decreased pain and swelling after treatment over four weeks. This highlights its potential use in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of Ergost-7-en-6-one, 22,23-epoxy-2,3,14,20-tetrahydroxy-, (2beta,3beta,5beta,22R,23S)- involves its interaction with various molecular targets and pathways. It may exert its effects by modulating enzyme activities, interacting with cellular receptors, and influencing gene expression. The specific pathways involved depend on the biological context and the target organism or cell type.

Comparison with Similar Compounds

Physical Properties :

  • Predicted boiling point: 625.0±55.0 °C .
  • Density: 1.23±0.1 g/cm³ .
  • UV absorption in MeOH: 297 nm (ε = 4.0) .

Biological Activity :
Polyporusterone C exhibits cytotoxic activity against L-1210 leukemia cells, with IC₅₀ values of 26–42 μg/mL over 3–7 days . It is used in pharmacological research for activity screening and content determination .

Comparison with Structural Analogs

The following compounds share structural similarities with Polyporusterone C but differ in substituents, stereochemistry, or biological roles:

Niuxixinsterone A (CAS Not Provided)

  • Source : Isolated from Achyranthes bidentata .
  • Structure : Contains a 20,22-O-(5′-hydroxymethyl)-furfurylidene acetal group, additional hydroxyls (2β, 3β, 14α, 25), and a 5β-ergost-7-en-6-one backbone .
  • Molecular Formula : C₃₄H₅₀O₉ (MW: 625.33 g/mol) .
  • Key Differences :
    • Larger molecular weight due to the furfurylidene side chain .
    • Exhibits phytoecdysteroid activity (role in insect molting) but lacks reported cytotoxicity .

3β,5α,9α-Trihydroxy-(22E,24R)-23-Methyl-Ergosta-7,22-dien-6-one (CAS 211486-12-3)

  • Source : Derived from Lentinus edodes (shiitake mushroom) .
  • Structure : Features trihydroxy groups (3β, 5α, 9α), a 23-methyl substituent, and a 7,22-dien-6-one system .
  • Molecular Formula : C₂₉H₄₆O₄ (MW: 458.34 g/mol) .
  • Key Differences: Lower molecular weight and absence of epoxy or tetrahydroxy groups.

Polyporusterone A (CAS 141360-88-5)

  • Source : Also isolated from Polyporus umbellatus .
  • Structure : Contains 2β,3β,14,20,22-pentahydroxy groups and lacks the 22,23-epoxy moiety .
  • Molecular Formula : C₂₈H₄₆O₆ (MW: 478.66 g/mol) .
  • Used primarily for analytical standards and pharmacological assays .

Ergost-7-en-6-one, 22,23-epoxy-2,3,14-trihydroxy-, (2β,3β,5β,22S,23S)- (CAS 141360-92-1)

  • Structure : Shares the 22,23-epoxy group but has trihydroxy (2β,3β,14) substitutions and 22S,23S stereochemistry .
  • Molecular Formula : C₂₈H₄₄O₅ (MW: 460.65 g/mol) .
  • Key Differences :
    • One fewer hydroxyl group and inverted stereochemistry at C22/C23.
    • Impact on bioactivity remains unstudied in provided evidence .

(20R,22R,24S)-20-O,22-O-(5′-Hydroxymethyl)-furfurylidene-2β,3β,14α,25-tetrahydroxy-5β-ergost-7-en-6-one (Niuxixinsterone A)

  • Structure : Distinguished by a furfurylidene-acetal side chain and hydroxyls at positions 2β, 3β, 14α, and 25 .
  • Molecular Formula : C₃₄H₅₀O₉ (MW: 625.33 g/mol) .
  • Spectroscopic Data :
    • IR peaks at 3460, 1660 cm⁻¹ (hydroxyl and carbonyl stretches).
    • UV λmax at 226 nm (conjugated system) .

Comparative Analysis Table

Compound Name Source Molecular Formula MW (g/mol) Key Structural Features Biological Activity References
Polyporusterone C Polyporus umbellatus C₂₈H₄₄O₆ 476.65 22,23-epoxy; 2β,3β,14,20-tetrahydroxy Cytotoxic (L-1210 cells)
Niuxixinsterone A Achyranthes bidentata C₃₄H₅₀O₉ 625.33 Furfurylidene side chain; 2β,3β,14α,25-OH Phytoecdysteroid
3β,5α,9α-Trihydroxy-... Lentinus edodes C₂₉H₄₆O₄ 458.34 23-methyl; 7,22-dien-6-one Not reported
Polyporusterone A Polyporus umbellatus C₂₈H₄₆O₆ 478.66 2β,3β,14,20,22-pentahydroxy; no epoxy Analytical standards
CAS 141360-92-1 Synthetic/Natural C₂₈H₄₄O₅ 460.65 22S,23S-epoxy; 2β,3β,14-trihydroxy Unstudied

Key Findings and Implications

  • Structural-Activity Relationships : The 22,23-epoxy group and tetrahydroxy pattern in Polyporusterone C are critical for its cytotoxicity, as analogs lacking these features (e.g., Polyporusterone A) show reduced or different bioactivity .
  • Stereochemical Sensitivity : The 22R,23S configuration in Polyporusterone C contrasts with the 22S,23S isomer (CAS 141360-92-1), highlighting the importance of stereochemistry in drug design .
  • Source-Diverse Applications : Compounds from Polyporus (e.g., Polyporusterones) are prioritized for anticancer research, while those from Achyranthes (e.g., Niuxixinsterones) may have roles in plant-insect interactions .

Biological Activity

Overview

Ergost-7-en-6-one, 22,23-epoxy-2,3,14,20-tetrahydroxy-, commonly referred to as a derivative of ergosterol, is a bioactive compound primarily isolated from the medicinal fungus Polyporus umbellatus. This compound has garnered attention due to its diverse biological activities, including antioxidant properties, cytotoxic effects against cancer cells, and anti-inflammatory actions. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

Chemical Structure

The compound's structure can be represented as follows:

C27H42O6 Ergost 7 en 6 one \text{C}_{27}\text{H}_{42}\text{O}_{6}\quad \text{ Ergost 7 en 6 one }

1. Antioxidant Activity

Ergost-7-en-6-one exhibits significant antioxidant properties. It has been shown to inhibit free radical-induced hemolysis and scavenge reactive oxygen species (ROS), which are implicated in various oxidative stress-related diseases. The mechanism involves the enhancement of antioxidant enzyme activities such as catalase and superoxide dismutase in liver tissues .

2. Cytotoxic Activity

Research indicates that Ergost-7-en-6-one possesses cytotoxic effects against several cancer cell lines:

  • Leukemia Cells : The compound induces apoptosis in leukemia cells by disrupting cellular signaling pathways. In studies, it has been observed to activate caspases involved in the apoptotic process .
  • Breast Cancer Cells : Ergost-7-en-6-one has demonstrated inhibitory effects on human breast cancer cell lines (e.g., MCF-7), leading to cell cycle arrest and increased ROS production .

3. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. It also inhibits the activation of NF-kB pathways involved in inflammation .

The biological activities of Ergost-7-en-6-one can be attributed to several mechanisms:

  • Antioxidant Mechanism : Scavenging of free radicals and enhancement of endogenous antioxidant systems.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to caspase activation.
  • Inhibition of Inflammatory Pathways : Suppression of inflammatory cytokine production and signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of Ergost-7-en-6-one's biological activities, it is beneficial to compare it with other related compounds:

Compound NameSourceBiological Activity
ErgosterolFungiMembrane integrity; less cytotoxic
Polyporusterone BPolyporus umbellatusSimilar cytotoxic effects
EcdysteronePlantsGrowth stimulation; anabolic properties

Case Studies

  • Cytotoxicity Study : A study evaluated the effects of Ergost-7-en-6-one on human neuroblastoma cells (SH-SY5Y) and found significant concentration-dependent cytotoxicity leading to apoptosis .
  • Anti-inflammatory Research : In models of inflammation induced by lipopolysaccharides (LPS), Ergost-7-en-6-one reduced inflammatory markers significantly compared to control groups .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most effective for isolating and characterizing this compound from natural sources?

  • Methodology :

  • Extraction : Use solvent partitioning (e.g., methanol/chloroform) to separate polar hydroxylated ergostane derivatives.
  • Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns, optimized using gradient elution with acetonitrile-water mixtures.
  • Structural Elucidation : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) with high-resolution mass spectrometry (HRMS) to confirm stereochemistry at C2, C3, and C5. X-ray crystallography is recommended for resolving ambiguous stereochemical assignments .

Q. How can researchers validate the stability of the 22,23-epoxy group under varying experimental conditions?

  • Methodology :

  • Stability Assays : Perform pH-dependent degradation studies (pH 2–12) at 25–60°C, monitored via thin-layer chromatography (TLC) and UV-Vis spectroscopy.
  • Kinetic Analysis : Use Arrhenius plots to model epoxy ring-opening reactions under thermal stress.
  • Control Experiments : Compare synthetic analogs with modified epoxy groups to isolate degradation pathways .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of hydroxyl and epoxy groups in synthetic modifications?

  • Methodology :

  • Quantum Chemical Modeling : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) and electrostatic potential maps for hydroxyls.
  • Reaction Pathway Simulation : Use software like COMSOL Multiphysics to model nucleophilic attack on the epoxy group under acidic/basic conditions.
  • Validation : Cross-reference computational predictions with experimental kinetic data from stopped-flow spectrophotometry .

Q. How can contradictory bioactivity data (e.g., cytotoxic vs. cytoprotective effects) be reconciled across studies?

  • Methodology :

  • Meta-Analysis : Systematically review literature using PRISMA guidelines, focusing on variables like cell line specificity (e.g., HeLa vs. primary fibroblasts) and assay conditions (e.g., ROS levels).
  • Dose-Response Profiling : Conduct high-throughput screening across multiple concentrations (nM–μM) to identify biphasic effects.
  • Mechanistic Studies : Use CRISPR-Cas9 gene editing to knockout putative targets (e.g., NF-κB or Nrf2 pathways) and isolate signaling dependencies .

Q. What experimental designs optimize the compound’s biosynthesis in engineered microbial systems?

  • Methodology :

  • Pathway Engineering : Clone ergosterol biosynthesis genes (e.g., ERG7, ERG11) into S. cerevisiae or P. pastoris with inducible promoters.
  • Fermentation Optimization : Use response surface methodology (RSM) to adjust parameters (pH, temperature, aeration) for maximal epoxy-group retention.
  • Metabolic Flux Analysis : Apply ¹³C isotopic labeling and LC-MS to trace precursor utilization and identify rate-limiting steps .

Data Management and Reproducibility

Q. How can FAIR principles be implemented for sharing spectral and bioassay data?

  • Methodology :

  • Data Repositories : Upload raw NMR (JCAMP-DX format) and bioassay datasets to Zenodo or Figshare with DOI assignment.
  • Metadata Standards : Use ISA-Tab for experimental metadata, including instrument parameters (e.g., NMR field strength, LC column type).
  • Interoperability : Convert spectral data to open formats (e.g., mzML for MS) and link to ontology terms (ChEBI, PubChem) .

Q. What statistical approaches address variability in biological replicates for this compound?

  • Methodology :

  • Power Analysis : Predefine sample sizes using G*Power software (α=0.05, β=0.2) to ensure detectable effect sizes.
  • Mixed-Effects Models : Apply linear mixed models (LMMs) in R/Bioconductor to account for batch effects in cell culture assays.
  • Outlier Detection : Use Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous data points .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ergost-7-en-6-one, 22,23-epoxy-2,3,14,20-tetrahydroxy-, (2beta,3beta,5beta,22R,23S)-
Reactant of Route 2
Ergost-7-en-6-one, 22,23-epoxy-2,3,14,20-tetrahydroxy-, (2beta,3beta,5beta,22R,23S)-

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